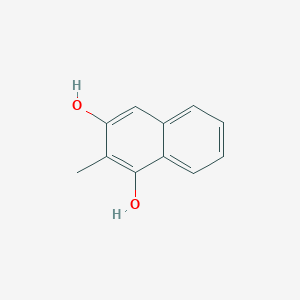

2-甲基萘-1,3-二醇

描述

2-Methylnaphthalene-1,3-diol is a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .

Synthesis Analysis

The synthesis of 2,6-triad dimethylnaphthalene isomers (1,5-DMN, 1,6-DMN and 2,6-DMN) has been investigated by the methylation of 2-methylnaphthalene (2-MN) over mesoporous Cu/MCM-41 and Zr/MCM-41 zeolite catalysts . The methylation reactions of 2-MN were investigated in a fixed-bed reactor at 400 °C and weight hourly space velocity of 1–3 h −1 .Molecular Structure Analysis

The molecular structure of 2-Methylnaphthalene is available on various chemical databases such as ChemSpider .Chemical Reactions Analysis

The acylation reaction of 2-methylnaphthalene with propionic anhydride was used as a probe to evaluate the modified β Zeolite molecular sieve catalytic activity .Physical And Chemical Properties Analysis

2-Methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH). It has a molecular formula of C11H10 and a molar mass of 142.201 g·mol −1 .科学研究应用

1. 催化与化学工程

2-甲基萘 (2-MN) 已被研究用于催化和化学工程中。Zhao 等人 (2008) 研究了使用水热处理的 HZSM-5 沸石催化剂对 2-MN 的形状选择性甲基化。他们的研究表明,水热处理提高了生产 2,6-二甲基萘 (2,6-DMN) 的选择性和稳定性 (Zhao 等,2008)。

2. 腐蚀抑制

Leçe 等人 (2008) 研究了包括 2-(2-羟基亚苄基氨基)-2-甲基丙烷-1,3-二醇(2-MN 的衍生物)在内的化合物作为低碳钢的腐蚀抑制剂。他们的研究结果证明了这些化合物在抑制腐蚀方面的潜力,突出了分子大小和杂原子的引入的作用 (Leçe 等,2008)。

3. 生物降解研究

Mahajan 等人 (1994) 对铜绿假单胞菌 CSV86 的研究揭示了对 1- 和 2-甲基萘的生物降解的见解。该研究表明降解过程中有多种途径,包括芳环的氧化和甲基侧链的羟基化,从而形成各种代谢物 (Mahajan 等,1994)。

4. 环境化学

Macintyre 和 Stauffer (1988) 在环境化学方面的工作涉及测量 1-甲基萘在含水层材料上的吸附系数。他们的研究提供了此类化合物与环境底物相互作用的宝贵数据,这对于了解污染和修复过程至关重要 (Macintyre & Stauffer, 1988)。

作用机制

安全和危害

Exposure to 2-Methylnaphthalene happens mostly from breathing air contaminated from the burning of wood, tobacco, or fossil fuels, industrial discharges, or moth repellents . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

未来方向

属性

IUPAC Name |

2-methylnaphthalene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-10(12)6-8-4-2-3-5-9(8)11(7)13/h2-6,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIISRXJDDGJAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylnaphthalene-1,3-diol | |

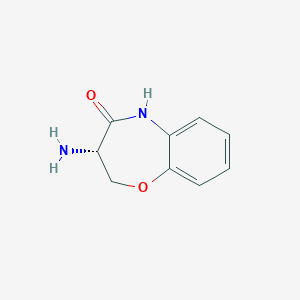

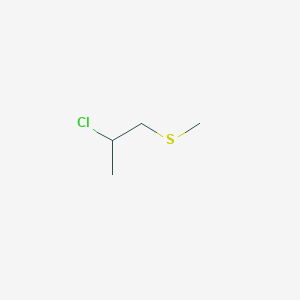

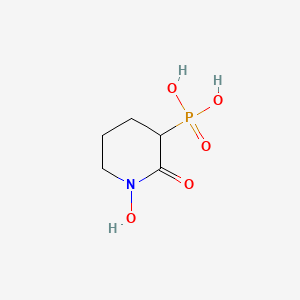

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

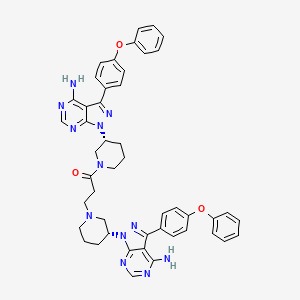

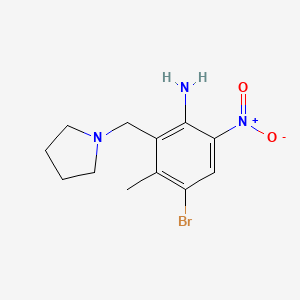

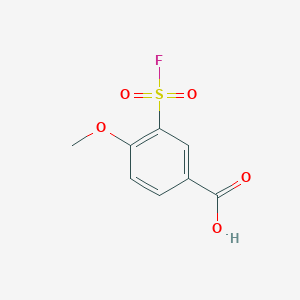

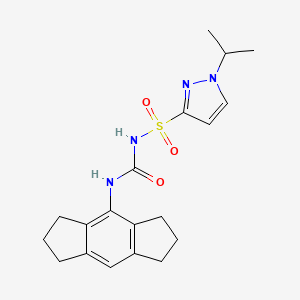

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B3324858.png)

![(R)-7-(benzyloxy)-12-((R)-tetrahydrofuran-2-carbonyl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3324864.png)

![3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3324898.png)

![Tert-butyl [trans-5-hydroxy-3-piperidinyl]carbamate](/img/structure/B3324932.png)